molecular formula C13H16N4OS B2526680 N-(4-ethylphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide CAS No. 306732-24-1

N-(4-ethylphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide

Cat. No. B2526680
M. Wt: 276.36
InChI Key: PGRSKBYXFWESCX-UHFFFAOYSA-N
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Description

The compound "N-(4-ethylphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide" is a derivative of acetamide with potential biological activities. The structural and electronic properties of similar compounds have been studied using computational methods, and their biological activities have been evaluated through various in vitro studies .

Synthesis Analysis

The synthesis of related acetamide derivatives typically involves multi-step reactions starting from various precursors such as benzoic acid or chlorophenoxyacetic acid. These processes include esterification, hydrazide formation, and subsequent cyclization to form oxadiazole or triazole rings, followed by thiolation and final substitution reactions to introduce the desired N-substituents . The structures of the synthesized compounds are confirmed using spectroscopic methods such as NMR and IR .

Molecular Structure Analysis

The molecular structure of acetamide derivatives is characterized by the presence of a central acetamide moiety linked to various aromatic rings and heterocyclic groups. The conformation of these molecules is influenced by intramolecular hydrogen bonding and the steric effects of substituents, leading to non-planar geometries between different rings . Computational studies using density functional theory (DFT) provide insights into the geometric equilibrium, electron distribution, and vibrational signatures of these compounds .

Chemical Reactions Analysis

The reactivity of acetamide derivatives is influenced by the electronic properties of the substituents and the solvent environment. Studies using the Fukui function and molecular orbital analysis reveal the nucleophilic and electrophilic sites within the molecules, which are crucial for understanding their chemical behavior and interactions with biological targets . The polar aprotic solvents used in the synthesis can also affect the reaction pathways and the stability of intermediates .

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives, such as solubility, melting points, and stability, are determined by their molecular structure and intermolecular interactions. Vibrational spectroscopy provides information on the functional groups and their environment within the molecule . The solvation effects in different liquids can be studied using the IEFPCM model to understand the solvent's impact on the properties of the compounds .

Biological Activity and Case Studies

The biological activities of acetamide derivatives have been evaluated through in vitro studies, including antiviral, virucidal, antibacterial, and enzyme inhibition assays. Some derivatives exhibit significant activity against human adenovirus, ECHO-9 virus, and various bacterial strains . Molecular docking studies help identify the binding interactions between these compounds and biological targets, providing insights into their mechanism of action . The ADMET properties are also predicted to assess the pharmacokinetic profile and potential toxicity of these compounds .

Scientific Research Applications

Chemical Synthesis and Derivative Formation

  • The compound is used as a precursor in chemical reactions to synthesize various derivatives. For instance, it undergoes cyclization to form 1,2,4-triazole and 1,3,4-thiadiazole derivatives, which are then explored for their pharmacological properties, including effects on the central nervous system (CNS) in mice (Maliszewska-Guz et al., 2005). Similarly, the synthesis of N-{4-methyl-5-[4-(4-oxo-2-phenyl(1,3-thiazolidin-3-yl)]-5-sulfanyl(1,2,4-triazol-3-yl)-1,3-thiazol-2-yl}acetamide derivatives has been explored for their antimicrobial activity, highlighting a possible application in combating bacterial and fungal infections (Baviskar et al., 2013).

Antimicrobial and Antiviral Properties

  • Several studies have synthesized derivatives of N-(4-ethylphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide and evaluated their antimicrobial and antiviral properties. For example, certain derivatives were found to exhibit significant antibacterial and antifungal activity, suggesting their potential in developing new antimicrobial agents (MahyavanshiJyotindra et al., 2011). Moreover, the antiviral and virucidal activities of these compounds against human adenovirus type 5 and ECHO-9 virus have been assessed, indicating their potential in antiviral therapy (Wujec et al., 2011).

properties

IUPAC Name

N-(4-ethylphenyl)-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4OS/c1-3-10-4-6-11(7-5-10)15-12(18)8-19-13-16-14-9-17(13)2/h4-7,9H,3,8H2,1-2H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGRSKBYXFWESCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CSC2=NN=CN2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-ethylphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide

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